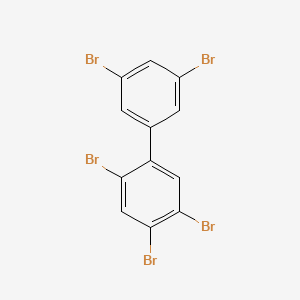

1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-

Description

Contextualizing Polybrominated Biphenyls as Persistent Organic Pollutants in Environmental Research

Polybrominated biphenyls are recognized as persistent organic pollutants (POPs), a group of toxic chemical substances that resist natural degradation processes. researchgate.netpanda.org Due to their chemical stability, PBBs can remain in the environment for extended periods, leading to their widespread distribution in soil, water, and air. panda.org Their lipophilic nature facilitates their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. panda.org As they move up the food chain, their concentration increases, a phenomenon referred to as biomagnification.

The persistence and bioaccumulative properties of PBBs have made them a significant concern in environmental research. researchgate.netnih.gov Studies have detected their presence in various environmental matrices, including sediment and indoor dust. nih.govuiowa.edu The global distribution of these compounds, even in areas far from their original sources, highlights their long-range transport capabilities. panda.org

Rationale for Focused Academic Inquiry into 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-

The academic focus on specific PBB congeners, such as 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, stems from the understanding that the toxicological properties of PBBs vary significantly between individual congeners. nih.gov There are 209 possible PBB congeners, each with a unique arrangement of bromine atoms on the biphenyl (B1667301) rings. cdc.govinchem.org This structural variation influences their physical, chemical, and toxicological characteristics.

Research into specific congeners like 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- is crucial for several reasons:

Understanding Structure-Toxicity Relationships: By isolating and studying individual congeners, researchers can better understand how the number and position of bromine atoms affect the compound's toxicity.

Accurate Risk Assessment: Commercial PBB mixtures are complex combinations of various congeners. cdc.govresearchgate.net A detailed analysis of the individual components is necessary for a more accurate assessment of the risks they pose to human health and the environment.

Environmental Fate and Transport: Different congeners exhibit varying degrees of persistence, bioaccumulation, and transport in the environment. Studying specific congeners helps in modeling their environmental behavior.

Overview of Current Research Trajectories in Halogenated Biphenyl Congeners

Current research on halogenated biphenyl congeners, including both polychlorinated biphenyls (PCBs) and PBBs, is multifaceted. A primary focus is on congener-specific analysis to understand the varying toxicological potencies within these chemical families. nih.gov Advanced analytical techniques, such as high-resolution gas chromatography-mass spectrometry, are being employed to identify and quantify individual congeners in environmental and biological samples. nih.gov

Another significant area of research is the investigation of the environmental fate and persistence of these compounds. nih.gov Studies are exploring their degradation pathways, including biodegradation and photodegradation, to determine their long-term impact. nih.govnih.gov Furthermore, there is ongoing research into the mechanisms of toxicity of halogenated biphenyls, often using purified congeners to elucidate specific biological effects. inchem.org The development of models to predict the environmental behavior and properties of all 209 possible congeners is also an active area of investigation.

Compound Information

Structure

3D Structure

Properties

CAS No. |

80407-70-1 |

|---|---|

Molecular Formula |

C12H5Br5 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

1,2,4-tribromo-5-(3,5-dibromophenyl)benzene |

InChI |

InChI=1S/C12H5Br5/c13-7-1-6(2-8(14)3-7)9-4-11(16)12(17)5-10(9)15/h1-5H |

InChI Key |

QGHFNPRLPWJMFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=CC(=C(C=C2Br)Br)Br |

Origin of Product |

United States |

Nomenclature and Isomeric Structural Analysis of 1,1 Biphenyl, 2,3 ,4,5,5 Pentabromo

IUPAC and Systematic Nomenclature Conventions for Polybrominated Biphenyls

The nomenclature of polybrominated biphenyls is governed by systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). These conventions are essential for the unambiguous identification of the 209 possible PBB congeners. cdc.gov A congener is a unique chemical compound within a family of related chemicals, in this case, distinguished by the specific number and position of bromine atoms on the biphenyl (B1667301) rings. cdc.govwikipedia.org

The IUPAC system for naming PBBs involves numbering the carbon atoms of the biphenyl backbone. One phenyl ring is numbered from 1 to 6, and the other from 1' to 6'. The points of attachment of the two rings are at the 1 and 1' positions. The positions of the bromine substituents are then indicated by these numbers. For instance, the compound of focus is named 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-. This name precisely describes a biphenyl structure with five bromine atoms located at the 2, 4, and 5 positions on one ring, and at the 3' and 5' positions on the second ring.

In addition to the formal IUPAC nomenclature, a widely used system for identifying PBB congeners is the Ballschmiter and Zell (BZ) numbering system. cdc.gov This system, originally developed for polychlorinated biphenyls (PCBs), assigns a unique number (often referred to as a BB number for PBBs) to each congener in ascending numerical order, following IUPAC substitution rules. cdc.gov This numerical designation provides a convenient shorthand for referring to specific congeners in scientific literature and regulatory documents.

Congener-Specific Identification of 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-

The specific congener, 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, is identified within the BZ system as PBB 124 . nih.gov This designation uniquely corresponds to the substitution pattern described by its IUPAC name.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- |

| Synonym | 2,3',4,5,5'-Pentabromobiphenyl |

| PBB Congener Number | PBB 124 |

| CAS Registry Number | 2181002-89-9 |

| Molecular Formula | C₁₂H₅Br₅ |

| Molecular Weight | 548.69 g/mol |

Data sourced from PubChem CID 90478590 and the EPA's Global Substance Registration System. nih.govnih.gov

Structural Isomerism and Stereochemical Considerations within Pentabromobiphenyls

Structural isomerism refers to compounds that share the same molecular formula but have different arrangements of atoms. nih.gov In the case of pentabromobiphenyls (C₁₂H₅Br₅), there are 46 possible structural isomers, each with a unique substitution pattern of the five bromine atoms on the biphenyl rings. cdc.gov PBB 124 is one of these 46 isomers.

The two phenyl rings in a biphenyl molecule are connected by a single carbon-carbon bond, around which rotation can occur. cdc.gov The conformation of the molecule is described by the dihedral angle between the planes of the two rings. Two extreme conformations are possible: a planar conformation where the dihedral angle is 0°, and a non-planar or perpendicular conformation with a dihedral angle of 90°. cdc.gov

In unsubstituted biphenyl, there is a slight twist between the rings due to steric hindrance between the ortho-hydrogens (at positions 2, 6, 2', and 6'). slideshare.net The introduction of bulky substituents, such as bromine atoms, significantly influences the preferred conformation. cdc.gov The degree of planarity is largely determined by the number and position of these substituents, particularly in the ortho positions. cdc.gov

The substitution of hydrogen atoms with larger bromine atoms in the ortho positions (2, 2', 6, and 6') introduces significant steric hindrance. cdc.gov This steric repulsion forces the biphenyl rings to adopt a more twisted, non-planar conformation with a larger dihedral angle. cdc.gov PBBs with no ortho-substituents (non-ortho PBBs) can adopt a nearly planar or coplanar conformation. cdc.gov

1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- (PBB 124) is a mono-ortho-substituted PBB, as it has one bromine atom at the 2-position. While not as sterically hindered as di- or tri-ortho-substituted congeners, the presence of this single ortho-bromine atom is expected to prevent the molecule from readily achieving a fully planar conformation. Mono-ortho substituted PBBs are generally considered to adopt a "near" planar configuration with a small, but non-zero, dihedral angle. cdc.gov

A fascinating aspect of stereochemistry in substituted biphenyls is the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual rotational isomers (rotamers). ulisboa.ptpharmaguideline.com This restricted rotation creates a chiral axis along the biphenyl linkage, leading to molecules that are chiral and can exist as a pair of non-superimposable mirror images (enantiomers), even in the absence of a traditional chiral carbon atom. slideshare.netpharmaguideline.com

For atropisomerism to occur in biphenyls, there must be sufficiently bulky substituents in the ortho positions to create a high rotational energy barrier. slideshare.net In the case of PBB 124, with its single ortho-bromine substituent, the barrier to rotation around the biphenyl bond is a critical factor in determining whether stable atropisomers can exist at room temperature. Research on biphenyls with a single ortho-substituent has shown that the energy barriers to rotation can vary. While a single ortho-substituent may not always create a barrier high enough for the stable isolation of atropisomers at room temperature, it does restrict rotation compared to non-ortho-substituted biphenyls. researchgate.net The potential for PBB 124 to exhibit atropisomerism would depend on the energetic stability of its twisted, chiral conformations and the height of the energy barrier to interconversion through a more planar, achiral transition state.

Advanced Analytical Techniques for the Characterization and Quantification of 1,1 Biphenyl, 2,3 ,4,5,5 Pentabromo

Chromatographic Separation Methods

Chromatographic separation is an essential first step in the analysis of PBBs, designed to isolate individual congeners from a complex mixture. The choice between gas and liquid chromatography depends on the specific requirements of the analysis, including the volatility of the analytes and the nature of the sample matrix.

Gas Chromatography (GC) with Capillary Columns for Congener Specific Analysis

Gas chromatography (GC) is the primary method for the separation of PBBs due to their volatility and thermal stability. nih.gov The use of high-resolution capillary columns is indispensable for separating the individual PBB congeners, which often co-exist in environmental samples. nih.gov

The separation is achieved based on the differential partitioning of congeners between a gaseous mobile phase (typically helium) and a liquid stationary phase coated on the inner wall of a long, narrow fused silica (B1680970) capillary column. nih.gov The choice of stationary phase is critical for resolving structurally similar isomers. Non-polar stationary phases, such as those composed of poly(5%-phenyl methyl)siloxane (e.g., DB-5MS, ZB-5ms), are commonly used. nih.gov These columns separate PBBs primarily based on their boiling points and degree of bromination.

For effective congener-specific analysis, the parameters of the GC system must be carefully optimized. This includes the column dimensions (length, internal diameter, and film thickness), the temperature program, and the carrier gas flow rate. nih.gov Shorter columns (e.g., 15 meters) may be used to minimize the time analytes spend in the column and reduce the risk of thermal degradation, especially for highly brominated compounds. s4science.at A typical analysis involves a temperature-programmed oven, where the temperature is gradually increased to elute congeners with increasing boiling points over a sufficient time frame to ensure separation. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | ZB-5ms (polyimide-coated fused silica) | nih.gov |

| Column Dimensions | 15 m length x 0.250 mm I.D. x 0.10 µm film thickness | nih.gov |

| Carrier Gas | Helium at 2.25 mL/minute | nih.gov |

| Injection Mode | Pulsed Splitless | nih.gov |

| Injector Temperature | 325°C | nih.gov |

| Oven Program | Start at 90°C (hold 0.1 min), ramp at 20°C/min to 340°C (hold 5 min) | nih.gov |

Liquid Chromatography (LC) Applications in Brominated Biphenyl (B1667301) Analysis

While GC is more common, high-performance liquid chromatography (HPLC) serves as a valuable alternative, particularly for separating PBBs from complex matrices or for analyzing thermally unstable brominated compounds. acs.orgepa.gov HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. bohrium.com

For PBB analysis, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (such as mixtures of methanol/water or acetonitrile (B52724)/water). researchgate.net This technique separates analytes based on their hydrophobicity. The separation of various PBBs and polybrominated diphenyl ethers (PBDEs) has been achieved using this method, often coupled with inductively coupled plasma mass spectrometry (ICP-MS) for bromine-specific detection or tandem mass spectrometry (MS/MS) for structural confirmation. acs.orgresearchgate.netresearchgate.net

HPLC methods are particularly useful for sample cleanup and fractionation prior to GC/MS analysis. inchem.org For instance, HPLC with graphitized carbon columns can be used to isolate PBBs and other dioxin-like compounds from bulk matrix components, improving the quality of subsequent analysis. researchgate.net

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive technique for the detection and identification of PBBs following chromatographic separation. It identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing high specificity and sensitivity.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

The coupling of high-resolution gas chromatography with high-resolution mass spectrometry (HRGC/HRMS) is considered the gold standard for the ultra-trace analysis of PBBs and other persistent organic pollutants. nih.govoup.comnih.gov This method offers exceptional selectivity and sensitivity, allowing for the detection of PBBs at very low concentrations in complex environmental and biological samples. publications.gc.ca

High-resolution mass spectrometers can measure the m/z of an ion with very high accuracy, typically to four or five decimal places. thermofisher.com This capability allows for the differentiation of target analytes from isobaric interferences (other molecules with the same nominal mass but different elemental compositions). thermofisher.com For PBB analysis, HRMS is typically operated in the selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific m/z values corresponding to the molecular ions of the PBB congeners of interest. This enhances sensitivity by reducing chemical noise. oup.com The system is tuned to a resolution of >10,000, which ensures that the target PBB ions are clearly distinguished from background matrix ions. oup.com

| Feature | Description | Advantage |

|---|---|---|

| High Resolution | Typically >10,000 (10% valley definition) | Separates target ions from isobaric interferences, increasing selectivity. oup.comthermofisher.com |

| High Mass Accuracy | Sub-ppm mass measurement | Confirms the elemental composition of detected ions, increasing confidence in identification. iitb.ac.in |

| Selected Ion Monitoring (SIM) | Monitors specific m/z values characteristic of PBBs | Maximizes sensitivity by focusing on target ions and reducing background noise. oup.com |

Electron Capture Negative Ionization (ECNI) coupled with GC/MS

Electron Capture Negative Ionization (ECNI) is a soft ionization technique that provides exceptional sensitivity for electrophilic compounds, such as halogenated molecules like PBBs. nih.govgcms.czwikipedia.org In ECNI-MS, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. wikipedia.org This process is highly efficient for polybrominated compounds.

For PBBs, ECNI can result in the formation of a stable molecular anion (M⁻) or, more commonly, dissociative electron capture where the molecule fragments. A characteristic fragmentation pathway for PBBs under ECNI conditions is the loss of a bromine atom to form a [M-Br]⁻ ion or the formation of bromide ions ([Br]⁻) at m/z 79 and 81. nih.govchromatographyonline.com Monitoring these highly abundant and specific ions provides a very sensitive and selective method for detecting PBBs in complex samples. nih.govchromatographyonline.com ECNI is generally more sensitive than electron impact (EI) ionization for highly brominated compounds. nih.govcdc.gov The choice of reagent gas, such as methane or nitrogen, can influence the sensitivity and longevity of the ion source. nih.gov

Isotope Dilution and Internal Standard Methodologies for Quantification

Isotope dilution mass spectrometry (IDMS) is the most accurate method for quantifying PBBs. wikipedia.orgyoutube.com This technique involves adding a known amount of an isotopically labeled version of the target analyte, such as ¹³C-labeled PBB-101, to the sample before extraction and cleanup. libios.fr

This labeled compound serves as an internal standard. Because the isotopically labeled standard is chemically identical to the native analyte, it behaves the same way during every step of the sample preparation and analysis process (extraction, cleanup, and injection). ptb.deromerlabs.com Any loss of analyte during sample processing will be matched by a proportional loss of the internal standard.

Quantification is based on measuring the ratio of the response of the native analyte to the response of the labeled internal standard. wikipedia.org This ratio is then compared to a calibration curve generated from standards containing known concentrations of both native and labeled compounds. nih.gov This approach corrects for variations in sample matrix effects, extraction efficiency, and instrument response, leading to highly accurate and precise measurements. ptb.de For example, a method using isotope-dilution calibration for 11 PBBs, including PBB-101, demonstrated accuracies between 84% and 119% with relative standard deviations below 19%. nih.gov

Sample Preparation and Matrix Effects in Environmental and Biota Samples

The accurate quantification of 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- in environmental and biological samples is a complex task, primarily due to the compound's lipophilic nature and its presence at trace levels in intricate matrices. ciklab.com Effective sample preparation is therefore a critical preceding step to instrumental analysis, designed to isolate the target analyte from interfering substances, such as lipids, and pre-concentrate it to detectable levels. scispace.com The choice of preparation method is dictated by the physicochemical properties of the analyte, the sample matrix, and the analytical instrument to be used.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Supercritical Fluid Extraction)

The initial step in sample preparation is the extraction of the analyte from the sample matrix. nih.gov Due to the low polarity of polybrominated biphenyls (PBBs), organic solvents are typically required for effective extraction. Several techniques are employed, each with distinct advantages and limitations.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For biota samples, a common approach involves homogenization with a polar solvent to break the cell structure, followed by extraction with a non-polar solvent in which the PBBs are highly soluble.

Solid-Phase Extraction (SPE): SPE has become a prevalent alternative to LLE, offering benefits such as higher recoveries, reduced solvent consumption, and easier automation. scispace.com The process involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of a suitable solvent. The choice of sorbent is crucial and depends on the interactions with the target analyte. scispace.com

Soxhlet Extraction: A traditional and robust method, Soxhlet extraction is used for solid samples. chromatographyonline.com It involves continuous washing of the sample with a distilled solvent, which allows for efficient extraction over several hours. While effective, it is often time-consuming and requires large volumes of solvent. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to enhance the extraction efficiency and reduce extraction time and solvent volume compared to traditional methods. researchgate.netresearchgate.net For instance, a method for polychlorinated biphenyls (PCBs) in biota used a dichloromethane-pentane mixture at 40°C for two 10-minute cycles, achieving quantitative recoveries. nih.gov

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is advantageous for its speed and the ease of removing the solvent after extraction.

A comparison of common extraction techniques applicable to the analysis of 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- is presented below.

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, well-established. | Can be labor-intensive, may form emulsions, uses large solvent volumes. scispace.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High recoveries, selective, less solvent use, automation possible. scispace.com | Sorbent selection is critical, potential for cartridge clogging. |

| Soxhlet Extraction | Continuous extraction of a solid sample with a cycling distilled solvent. | Robust, efficient for solid matrices. | Time-consuming, requires large volumes of high-purity solvent. chromatographyonline.comresearchgate.net |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. | Fast, efficient, reduced solvent consumption. researchgate.netresearchgate.net | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2). | Fast, environmentally friendly (less organic solvent). | High initial equipment cost, may require modifiers for polar analytes. |

Cleanup and Fractionation Procedures (e.g., Sulfuric Acid Back-extraction, Gel Permeation, Silica Gel Chromatography)

Following extraction, the resulting extract is often a complex mixture containing co-extracted matrix components like lipids, which can interfere with chromatographic analysis. nih.gov Therefore, a cleanup step is essential to remove these interferences. researchgate.net

Acid Treatment: A common method for removing lipids from extracts involves treatment with concentrated sulfuric acid. protocols.io The acid oxidizes and sulfonates the lipids, rendering them more polar and easily separable from the non-polar PBBs, which remain in the organic phase. This can be performed directly on the extract or by using acid-impregnated silica gel.

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC separates molecules based on their size. chromatographyonline.com It is highly effective for removing large molecules like lipids and polymers from the sample extract. The extract is passed through a column packed with a porous gel; larger molecules elute first, while the smaller analyte molecules are retained longer.

Silica Gel and Florisil Chromatography: Adsorption chromatography using materials like silica gel or Florisil is widely used for cleanup. researchgate.netnih.gov These polar sorbents retain polar interfering compounds while allowing the non-polar PBBs to pass through with a non-polar solvent. By changing the solvent polarity, different fractions of compounds can be selectively eluted. For example, a method for PCBs in biota used Florisil directly in the extraction cell to retain lipids during pressurized liquid extraction. nih.gov

| Procedure | Principle | Target Interferences | Notes |

| Sulfuric Acid Treatment | Destructive removal of oxidizable compounds. | Lipids, pigments, and other biogenic organic matter. protocols.io | Effective and low-cost, but can degrade some sensitive analytes (not typically PBBs). |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size. | Lipids, proteins, polymers, humic substances. chromatographyonline.com | Non-destructive, good for high-fat samples, can be automated. |

| Silica Gel Chromatography | Adsorption chromatography based on polarity. | Polar interfering compounds. | Can be modified with silver nitrate or sulfuric acid for enhanced selectivity. |

| Florisil Chromatography | Adsorption chromatography using magnesium silicate gel. | Polar compounds, particularly effective for pesticides and lipids. researchgate.netnih.gov | Widely used in regulatory methods for persistent organic pollutants. |

Method Validation and Quality Assurance in Brominated Biphenyl Analysis

To ensure the reliability and accuracy of data generated from the analysis of 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, rigorous method validation and ongoing quality assurance/quality control (QA/QC) procedures are imperative. science.gov Analytical methods for PBBs are often adapted from those developed for PCBs. nih.gov

Method validation involves establishing the performance characteristics of a new or modified analytical procedure. Key parameters evaluated include:

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials (CRMs) or by analyzing spiked samples. nih.gov Recovery percentages should typically fall within a defined range, for example, 80-120%.

Precision: The degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements and should generally be less than 20%. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the coefficient of determination (R²) of the calibration curve, which should be close to 1 (e.g., >0.99). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov For PBBs, typical LOQs are in the low µg/kg range for biological tissues. nih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Quality assurance involves a planned system of activities to ensure that data meets defined standards of quality. This includes the routine analysis of procedural blanks to monitor for contamination, spiked samples to check for matrix effects, and laboratory control samples to monitor method performance over time. nih.govcdc.gov Participation in inter-laboratory comparison studies is also a crucial component of a robust QA program. nih.gov

| Parameter | Description | Typical Acceptance Criteria for PBB Analysis |

| Accuracy (Recovery) | Closeness of a measured value to the true value. | 80-120% for spiked samples; agreement with certified value for CRMs. nih.gov |

| Precision (RSD) | Agreement among replicate measurements. | < 20% RSD. nih.gov |

| Linearity (R²) | Proportionality of signal to concentration. | ≥ 0.99. nih.gov |

| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy/precision. | ~0.5-1.0 µg/kg in tissues. nih.gov |

| Procedural Blanks | A sample containing no analyte processed alongside real samples. | Should be below the LOQ or a small fraction of the measured sample concentration. cdc.gov |

Environmental Occurrence, Distribution, and Fate of Pentabromobiphenyl Congeners

Global and Regional Distribution Patterns in Environmental Compartments

As persistent organic pollutants (POPs), PBBs, including pentabromo- congeners, have been detected in numerous environmental matrices across the globe. Their distribution is largely governed by their physicochemical properties, such as low water solubility and high affinity for organic matter, which leads to their association with soil, sediments, and biological tissues. nih.gov

Polybrominated biphenyls can enter the atmosphere through various means, including emissions from manufacturing processes and the disposal of products containing them. Once in the atmosphere, these compounds can be transported over long distances. helcom.finih.gov The degree of bromination influences their partitioning between the gaseous phase and atmospheric particles. nih.gov

Research on related compounds like polybrominated diphenyl ethers (PBDEs) shows that less brominated congeners tend to be more volatile, while more heavily brominated ones are more likely to be adsorbed onto airborne particles. nih.gov This suggests that pentabromobiphenyls would likely be transported in both phases. Atmospheric currents can carry these particles to remote regions, far from original sources, leading to widespread, low-level contamination. nih.govbohrium.com Studies on PBDEs in remote areas of Southwestern China, for instance, have demonstrated that monsoon systems can facilitate the long-range transport of such pollutants from industrial and urban centers in Asia. nih.govbohrium.com

Due to their hydrophobic nature, PBBs have a strong tendency to partition out of the water column and adsorb to sediment particles. nih.govhelcom.fi Consequently, sediment often acts as a long-term sink for these compounds in aquatic systems. PBB congeners with lower bromine content are more likely to be soluble in water, while those with higher bromine content attach more strongly to sediment. nih.gov

The presence of PBBs has been documented in various aquatic organisms. nih.gov Their lipophilicity ("fat-loving" nature) causes them to accumulate in the fatty tissues of marine and freshwater life. epa.govmdpi.com This accumulation can be significant even when water concentrations are extremely low, as the compounds are transferred through the food web. epa.gov

Table 1: Proposed Water Quality Objectives for Pentabromodiphenyl Ether (Penta-BDE) in Burrard Inlet, Canada This table shows data for a related class of compounds, PBDEs, to illustrate typical regulatory benchmarks for brominated flame retardants in aquatic systems, as specific data for PBB 120 is not readily available.

| Environmental Compartment | Proposed Objective |

| Water (Total Penta-BDE) | 0.2 ng/L |

| Sediment (Total Penta-BDE) | 1 ng/g dry weight |

| Fish Tissue (for wildlife diet) | 3 ng/g wet weight (mammal) |

| Fish Tissue (for wildlife diet) | 13 ng/g wet weight (birds) |

| Fish/Shellfish (for human consumption) | 70 ng/g wet weight |

| Source: Data derived from a proposed water quality objectives report. gov.bc.ca |

In terrestrial environments, PBBs are primarily found in soil and dust. nih.gov Atmospheric deposition is a key pathway for their entry into these matrices. helcom.fi Their strong adsorption to organic matter in soil limits their mobility and leaching into groundwater, causing them to persist in the upper soil layers for long periods. nih.govhelcom.fi This persistence can lead to potential exposure for soil-dwelling organisms and uptake by plants, although the latter is generally limited. nih.gov

Environmental Transport and Bioaccumulation Dynamics

The transport and fate of pentabromobiphenyls are dictated by their inherent chemical properties, leading to their accumulation in living organisms and magnification up the food chain.

Bioaccumulation is the process where a substance is absorbed by an organism from its food or the environment at a rate faster than it is lost, leading to a build-up in its tissues. epa.gov PBBs are highly prone to bioaccumulation due to their lipophilicity and resistance to metabolic breakdown. nih.govepa.gov

Once in an ecosystem, PBBs enter the food web. Small organisms absorb the compounds from their environment, and when they are consumed by larger predators, the toxins are transferred and become more concentrated at each successive trophic level. This process is known as biomagnification. epa.gov As a result, top predators in a food web, such as large fish, marine mammals, and birds of prey, can accumulate the highest concentrations of these compounds, even if the background environmental levels are low. nih.gov

Table 2: Bioaccumulation Factors (BAFs) of Selected PBB Congeners in Fish This table provides hypothetical BAFs to illustrate how bioaccumulation potential can vary among congeners. Specific BAFs for PBB 120 are not available.

| PBB Congener | Degree of Bromination | Log BAF (L/kg lipid) | Bioaccumulation Potential |

| Di-bromobiphenyl | 2 | 4.5 | High |

| Tetra-bromobiphenyl | 4 | 5.8 | Very High |

| Penta-bromobiphenyl | 5 | 6.2 | Very High |

| Hexa-bromobiphenyl | 6 | 6.5 | Very High |

| Deca-bromobiphenyl | 10 | 5.0 | High |

| Note: The values are illustrative, based on general principles of POP bioaccumulation. |

The number and position of bromine atoms on the biphenyl (B1667301) rings significantly influence the environmental behavior of a PBB congener. nih.gov

Mobility : Generally, as the degree of bromination increases, a congener's water solubility and vapor pressure decrease. nih.govgov.bc.ca This means that more highly brominated PBBs are less mobile in water and air and tend to bind more strongly to soil and sediment. nih.govhelcom.fi Pentabromobiphenyls, being in the mid-range of bromination, exhibit low water solubility and a high affinity for particulate matter. gov.bc.ca

Persistence : Environmental persistence is the propensity of a chemical to remain in the environment before being transformed. nih.gov PBBs are known for their high persistence. While degradation can occur, the process is very slow. The level of bromination affects the rate of degradation, with persistence often increasing with the number of bromine atoms, although very highly brominated congeners may be more susceptible to photolytic degradation (breakdown by light) under certain conditions. nih.gov As a pentabrominated congener, 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- is expected to be highly persistent in the environment.

Environmental Transformation and Degradation Pathways

The environmental persistence of 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- and other polybrominated biphenyls (PBBs) is not absolute. These compounds are subject to various transformation and degradation processes once released into the environment. The primary pathways for their breakdown are driven by photochemical reactions, microbial metabolism, and to a lesser extent, other chemical processes within environmental matrices. These pathways determine the ultimate fate, persistence, and potential transformation into other, sometimes more toxic, compounds.

Photochemical Degradation and Debromination Mechanisms

Photochemical degradation, or photolysis, is a critical pathway for the transformation of PBBs in the environment. epa.gov This process involves the absorption of ultraviolet (UV) light, typically from sunlight, which provides the energy to break the carbon-bromine (C-Br) bonds. nih.gov The predominant mechanism is reductive debromination, where a bromine atom is removed from the biphenyl structure and replaced with a hydrogen atom, leading to the formation of less-brominated PBB congeners. nih.govnih.gov

Research on various PBBs and structurally similar polybrominated diphenyl ethers (PBDEs) has elucidated several key aspects of this process:

Mechanism of Debromination : The photolytic process proceeds via a stepwise removal of bromine atoms. nih.gov Studies on the highly brominated PBB congener, PBB 209, showed that UV light, a sun simulator, and natural sunlight all led to reductive debromination, with bromine atoms being removed alternately from both phenyl rings. nih.gov Shifts in the positions of bromine substituents have not been observed during this process. nih.gov Positions on the biphenyl rings with two adjacent (vicinal) bromine substituents have been found to be particularly susceptible to debromination. nih.gov

Formation of Degradation Products : The photolysis of higher-brominated PBBs results in a mixture of lower-brominated congeners. For example, evidence from soil samples at a former PBB manufacturing site in Michigan indicated that the original PBB mixture had undergone significant degradation, with principal products including 2,3',4,4',5-pentabromobiphenyl and 2,2',4,4',5-pentabromobiphenyl, supporting a photochemical decomposition mechanism. psu.edu For some related compounds, intramolecular cyclization following the cleavage of a C-Br bond can also occur, leading to the formation of polybrominated dibenzofurans. nih.govnih.gov

Influence of the Environmental Matrix : The rate and extent of photochemical degradation are highly dependent on the environmental matrix. nih.gov PBBs bind strongly to soil and sediment particles, which can reduce their mobility and availability for degradation. epa.gov The degradation rates on natural matrices like soil and sediment are often slower compared to those in solutions or on artificial surfaces like silica (B1680970) gel. nih.gov This is partly due to the light-shielding effect of soil particles, which can inhibit the penetration of UV radiation and thus slow down the photodegradation process. mdpi.com

Table 1: Summary of Photochemical Degradation Studies on PBBs and Related Compounds

| Compound(s) | Light Source | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| PBB 209 (Decabromobiphenyl) | UV light, sun simulator, natural sunlight | Solution | Led to reductive debromination, forming nona-, octa-, hepta-, and hexabromobiphenyls. Bromine was removed alternately from both rings. | nih.gov |

| PBBs (Firemaster mixture) | Inferred Sunlight | Soil | Degradation observed in aged soil samples, forming specific pentabromobiphenyl and tetrabromobiphenyl congeners. | psu.edu |

| Decabromodiphenyl ether (BDE-209) | Artificial and natural sunlight | Toluene (B28343), silica gel, sand, sediment, soil | Photolytically labile, forming nona- to tetra-BDEs. Half-lives were much shorter in toluene and on silica gel (<15 min) than on natural matrices (40-200 h). | nih.gov |

| Various PBDEs | UV Light | Aqueous solution with SPME fibers | Reductive debromination by successive loss of bromine atoms was the main pathway. Intramolecular cyclization also occurred, generating polybrominated dibenzofurans. | nih.gov |

Microbial Transformation and Reductive Debromination

Microbial activity is another significant factor in the environmental fate of PBBs. Both anaerobic and aerobic microorganisms have demonstrated the ability to transform these persistent compounds, primarily through debromination reactions. nih.gov

Anaerobic Microbial Degradation: Under anaerobic (oxygen-deficient) conditions, typically found in sediments and deeper soil layers, reductive debromination is the principal microbial degradation pathway. nih.gov This process is analogous to photochemical debromination but is mediated by specific microorganisms.

Microorganisms Involved : Anaerobic bacteria, such as Dehalococcoides species, are known to carry out reductive dehalogenation on a variety of halogenated organic compounds, including the structurally similar PBDEs and polychlorinated biphenyls (PCBs). nih.govberkeley.edu These bacteria can use halogenated compounds as electron acceptors in their respiratory processes.

Pathway : Anaerobic microbes sequentially remove bromine atoms, transforming highly brominated congeners into less-brominated ones. berkeley.edu Studies on PBDEs have shown that this process can lead to the formation of more toxic and bioavailable congeners, such as penta- and tetra-brominated forms, from octa-brominated commercial mixtures. nih.govberkeley.edu The hydrophobicity of highly brominated compounds can, however, limit their bioavailability to microorganisms, resulting in slow degradation rates. nih.gov

Aerobic Microbial Degradation: In aerobic (oxygen-rich) environments, such as surface soil and water, a different set of microorganisms can degrade PBBs through oxidative pathways.

Microorganisms Involved : Aerobic bacteria capable of degrading PCBs, such as those from the genera Pseudomonas, Rhodococcus, and Burkholderia, have been shown to degrade less-brominated PBDEs. ucanr.eduepa.gov For example, a strain of Pseudomonas asplenii was found to efficiently degrade a pentabromodiphenyl ether (BDE-99). nih.gov

Pathway : The aerobic degradation pathway typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the biphenyl rings. This ring-opening process can ultimately break down the compound into smaller molecules that can enter central metabolic cycles like the tricarboxylic acid cycle. nih.gov The degradation process often involves a sequence of meta-, para-, and ortho-debromination steps before the ring is cleaved. nih.gov

Table 2: Examples of Microbial Transformation of PBBs and Related Compounds

| Compound Class | Microorganism(s) | Condition | Transformation Pathway | Reference |

|---|---|---|---|---|

| PBDEs | Dehalococcoides species | Anaerobic | Reductive debromination of higher brominated congeners to lower brominated ones (e.g., hexa-, penta-, tetra-BDEs). | nih.govberkeley.edu |

| Pentabromodiphenyl ether (BDE-99) | Pseudomonas asplenii | Aerobic | Sequential debromination followed by ring-opening and entry into the tricarboxylic acid cycle. | nih.gov |

| PCBs | Pseudomonas sp. LB400, Burkholderia xenovorans LB400 | Aerobic | Oxidative degradation via the 'upper' biphenyl pathway, converting congeners into chlorobenzoates. | ucanr.eduuchile.cl |

| PBDEs | Rhodococcus jostii RHA1 | Aerobic | Degradation of mono- through penta-BDEs. | ucanr.edu |

Chemical Degradation Processes in Environmental Matrices

Apart from well-defined photochemical and microbial pathways, the transformation of 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- can be influenced by other abiotic (non-biological) chemical processes within environmental matrices like soil, sediment, and water. PBBs are generally considered chemically stable, with strong C-Br and biphenyl bonds that are resistant to degradation pathways like hydrolysis. epa.govmdpi.com

The primary role of environmental matrices is often to mediate or inhibit other degradation processes rather than to cause chemical degradation directly.

Sorption and Sequestration : PBBs are hydrophobic and have a strong tendency to adsorb to organic matter and mineral surfaces in soil and sediment. epa.govnih.gov This strong binding, or sorption, reduces the concentration of PBBs in the aqueous phase, which in turn limits their mobility and bioavailability for microbial uptake. While this sequestration can decrease degradation rates, it also makes the compounds less likely to leach into groundwater. epa.gov

Influence on Photolysis : As mentioned previously, soil and sediment particles can physically block sunlight, reducing the rate of photodegradation for adsorbed PBB molecules. mdpi.com Conversely, some components of natural waters and soil surfaces can act as photosensitizers, potentially accelerating photochemical reactions.

Abiotic Reductive Debromination : While microbial activity is the main driver of reductive debromination in anoxic sediments, some abiotic reactions with naturally occurring reducing agents in these environments could potentially contribute to the process, although this is generally considered a minor pathway for highly stable compounds like PBBs compared to microbial action.

Table 3: Influence of Environmental Matrices on PBB Degradation

| Matrix | Key Property | Effect on Degradation | Reference |

|---|---|---|---|

| Soil & Sediment | High organic matter content | Strong sorption of PBBs, reducing bioavailability for microbial degradation and mobility. | epa.govnih.govcevooh.cz |

| Soil & Sediment | Particulate nature | Light-shielding effect, inhibiting photochemical degradation of adsorbed PBBs. | nih.govmdpi.com |

| Water | Low solubility of PBBs | Most PBBs partition to suspended particles and sediment rather than remaining dissolved, where degradation rates differ. | epa.gov |

| Anaerobic Sediments | Reducing environment | Favorable conditions for microbial reductive debromination. | nih.govnih.gov |

Computational and Theoretical Investigations of 1,1 Biphenyl, 2,3 ,4,5,5 Pentabromo

Quantum Chemical Methods for Molecular Structure and Conformation

Quantum chemical methods are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the energetic favorability of different spatial orientations (conformers).

Density Functional Theory (DFT) has become a primary computational tool for studying halogenated aromatic compounds due to its favorable balance of accuracy and computational cost. ajchem-a.com DFT methods are used to calculate the electronic structure of molecules, from which properties like optimized geometry, molecular energies, and vibrational frequencies can be derived. ajchem-a.com

For a compound like 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, which has one ortho-substituent (a bromine atom at the 2-position), DFT calculations would be expected to predict a non-planar ground state conformation. The B3LYP functional combined with a basis set like 6-311G is a common choice for such calculations on related chlorinated biphenyls, providing reliable geometric predictions. nih.gov

Table 1: Representative Structural Parameters of a PBB Predicted by DFT (Note: This table is illustrative, based on typical values for halogenated biphenyls, as specific data for 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- is not available in the cited literature.)

| Parameter | Typical Predicted Value |

|---|---|

| C-C (intraphenyl) Bond Length | 1.39 - 1.41 Å |

| C-C (interphenyl) Bond Length | 1.48 - 1.50 Å |

| C-Br Bond Length | 1.88 - 1.92 Å |

| Dihedral Angle (C-C-C-C) | 50° - 70° |

Before the widespread adoption of DFT, ab initio Hartree-Fock (HF) and semiempirical methods were the primary tools for such investigations. Ab initio methods derive results directly from first principles without the use of experimental data for parameterization. While highly accurate, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) are computationally very demanding, limiting their use to smaller molecules.

Semiempirical methods, such as AM1 or PM3, are faster as they use parameters derived from experimental data to simplify calculations. They are particularly useful for scanning the conformational space of large molecules quickly, although they are generally less accurate than DFT or higher-level ab initio methods. In computational studies of PCBs, ab initio methods have been used to refine conformational search results and calculate properties like molecular electrostatic potential. nih.gov

The biphenyl (B1667301) scaffold is not rigid; the two phenyl rings can rotate around the central C-C single bond. This rotation is, however, hindered by the presence of substituents, particularly at the ortho positions. Computational methods are essential for mapping the conformational energy landscape, which describes the molecule's energy as a function of the dihedral angle.

For an ortho-substituted PBB like 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, the energy profile would show high-energy barriers corresponding to planar or near-planar conformations where the ortho-bromine atom clashes with the atoms of the other ring. The lowest energy (most stable) conformations, or conformers, would correspond to a specific, non-planar dihedral angle. The energy difference between the stable conformer and the transition state (the peak of the rotational barrier) determines the rate of interconversion between equivalent twisted forms at a given temperature. DFT calculations are well-suited for determining these rotational barriers. Studies on PCBs have shown a good correlation between the number and position of ortho-substituents and the height of the rotational energy barrier. nih.gov

Table 2: Illustrative Rotational Energy Barriers for Halogenated Biphenyls (Note: This table provides representative values to illustrate the concept, as specific data for the target compound is not available in the cited literature.)

| Number of Ortho-Substituents | Typical Rotational Barrier (kcal/mol) | Equilibrium Dihedral Angle |

|---|---|---|

| 0 (e.g., 4,4'-dichlorobiphenyl) | ~2-4 | ~40-45° |

| 1 (e.g., 2,4'-dichlorobiphenyl) | ~8-12 | ~50-70° |

| 2 (e.g., 2,2'-dichlorobiphenyl) | ~15-20 | ~60-80° |

Prediction of Spectroscopic Properties

Computational chemistry can also predict various spectroscopic properties, which is invaluable for identifying unknown compounds and interpreting experimental data.

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher-energy unoccupied orbital (like the Lowest Unoccupied Molecular Orbital, LUMO). The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra. sharif.edu By calculating the energies of the first few electronic excited states, TD-DFT can predict the λmax values and the intensity of the absorption bands. For aromatic systems like PBBs, the key electronic transitions are typically π → π* transitions. The degree of conjugation and the planarity of the biphenyl system heavily influence the HOMO-LUMO gap and thus the absorption wavelength. Increased conjugation and planarity generally lead to a smaller energy gap and a shift of λmax to longer wavelengths (a bathochromic or red shift). Because ortho-substitution in PBBs reduces planarity, it typically results in a shift to shorter wavelengths (a hypsochromic or blue shift) compared to a hypothetical planar structure.

NMR spectroscopy is a premier technique for structure elucidation. Quantum chemical methods, particularly DFT, can accurately predict the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. The standard approach involves optimizing the molecular geometry and then performing a subsequent calculation using a method like Gauge-Including Atomic Orbital (GIAO) to determine the magnetic shielding tensor for each nucleus. nih.govresearchgate.net

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

δ_sample = σ_ref - σ_sample

Often, a linear regression analysis is performed on a set of known compounds to derive a scaling equation, which significantly improves the accuracy of the predicted shifts. researchgate.net This combined computational and statistical approach can predict ¹³C chemical shifts with a mean absolute error of less than 2 ppm and ¹H shifts with an error below 0.2 ppm, making it a powerful tool for distinguishing between different isomers of PBBs. nih.gov

Table 3: Hypothetical Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for a Brominated Aromatic Ring (Note: This table is for illustrative purposes to show the utility of DFT in NMR prediction.)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Scaled/Corrected Shift (ppm) |

|---|---|---|---|

| C-Br | 118.5 | 124.1 | 118.8 |

| C-ortho | 132.1 | 138.0 | 132.5 |

| C-meta | 129.8 | 135.5 | 130.1 |

| C-para | 127.6 | 133.2 | 127.9 |

Mass Spectrometry Fragmentation Pattern Modeling

Computational modeling is a vital tool for predicting and interpreting the mass spectrometry fragmentation patterns of complex molecules like 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-. The primary application of this modeling is to elucidate the pathways by which the molecule breaks apart after ionization, which is fundamental for its identification in environmental and biological samples. nih.govresearchgate.net Theoretical approaches, including quantum chemistry calculations, can simulate the fragmentation process, predicting the formation of specific ions. nih.govnih.gov

For polybrominated biphenyls (PBBs), the characteristic fragmentation pattern involves the sequential loss of bromine atoms. youtube.com In the case of 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, computational models predict the formation of a series of fragment ions as bromine atoms are cleaved from the parent molecule. The stability of the resulting radical cation and the energy required to break the carbon-bromine bonds dictate the likelihood and sequence of these fragmentation events. youtube.comresearchgate.net

Advanced computational methods can create a theoretical mass spectrum by calculating the mass-to-charge ratio (m/z) and relative abundance of these fragment ions. scirp.orgnih.gov This in silico spectrum serves as a reference that can be compared against experimental data, aiding in the structural confirmation of the specific pentabromo- congener. researchgate.netresearchgate.net

| Ion | Description | Predicted m/z (approx.) |

|---|---|---|

| [M]+• | Molecular Ion (Radical Cation) | 551 |

| [M-Br]+ | Loss of one Bromine atom | 472 |

| [M-2Br]+• | Loss of two Bromine atoms | 393 |

| [M-3Br]+ | Loss of three Bromine atoms | 314 |

| [M-4Br]+• | Loss of four Bromine atoms | 235 |

| [M-5Br]+ | Loss of five Bromine atoms (Biphenyl cation) | 154 |

Thermodynamic Properties and Reactivity Prediction

Computational chemistry, particularly through methods like Density Functional Theory (DFT), enables the calculation of key thermodynamic properties for 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-. researchgate.netescholarship.orgnih.gov These calculations provide values for the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°), which are crucial for assessing the molecule's stability and potential for transformation in the environment. scipython.commdpi.comresearchgate.net

The enthalpy of formation for PBB congeners generally increases with the number of bromine atoms. researchgate.net However, for isomers with the same number of bromines, the specific substitution pattern significantly influences thermodynamic stability. researchgate.net By computing and comparing the ΔfH° and ΔfG° values for different pentabromo- congeners, researchers can predict their relative stabilities. This information is valuable for understanding the congener distribution in commercial PBB mixtures and predicting which isomers are more likely to persist or form from the degradation of more highly brominated compounds. nih.gov

| Thermodynamic Property | Description | Illustrative Value |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | Energy change when one mole of the compound is formed from its constituent elements in their standard states. | +150 to +250 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Maximum reversible work that may be performed by a system at constant temperature and pressure; indicates spontaneity of formation. | +200 to +300 kJ/mol |

| Standard Molar Entropy (S°) | Measure of the randomness or disorder of the molecule. | 500 to 600 J/(mol·K) |

Electron affinity (EA) is a fundamental electronic property that governs the tendency of a molecule to accept an electron. For 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, this property is directly related to its susceptibility to reductive debromination, a key degradation process in the environment. researchgate.net Computational methods, such as DFT, are employed to calculate both vertical and adiabatic electron affinities. nih.govrdd.edu.iqdoaj.org A positive electron affinity indicates that the molecule can favorably accept an electron to form an anion, which is the initial step in electron transfer-mediated reactions. researchgate.net

The electron transfer characteristics are critical for understanding the compound's reactivity. nih.govnih.govaps.org A higher electron affinity facilitates the transfer of an electron from a reducing agent, initiating the debromination cascade. Theoretical calculations can model this electron transfer process, providing insight into the electronic structure changes that occur upon anion formation and helping to predict the compound's reactivity in various environmental redox conditions. researchgate.net

Computational modeling is a powerful tool for investigating the specific pathways and reaction rates of debromination for 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-. researchgate.netnih.gov Theoretical studies can map the potential energy surface of the debromination reaction, identifying the transition states and calculating the activation energies (Ea) for the removal of each bromine atom. mdpi.comacs.org

The position of the bromine atom on the biphenyl rings (ortho, meta, or para) significantly influences the activation energy and, consequently, the rate of its removal. researchgate.netfao.org Reductive debromination often occurs preferentially on the benzene (B151609) ring that has a higher number of bromine substituents. researchgate.netfao.org By comparing the calculated activation energies for removing a bromine from the 2, 3', 4, 5, or 5' positions, a preferential debromination sequence can be predicted. mdpi.com This allows for the identification of the most likely lower-brominated PBB congeners that would form as degradation products. Furthermore, by applying principles of transition state theory to these calculated energies, reaction rate constants can be estimated, providing a kinetic profile for the compound's environmental degradation. nih.govnih.govnih.gov

| Position of Bromine Removal | Ring Position Type | Hypothetical Relative Activation Energy (Ea) | Implication |

|---|---|---|---|

| 4 (para) | para | Lowest | Most likely to be removed first |

| 5' (meta) | meta | Intermediate | Less favorable than para removal |

| 5 (meta) | meta | Intermediate | Less favorable than para removal |

| 3' (meta) | meta | Intermediate | Less favorable than para removal |

| 2 (ortho) | ortho | Highest | Least likely to be removed first due to steric hindrance |

Molecular Modeling for Environmental Fate Prediction

Multimedia fugacity models are computational frameworks used to predict how a chemical like 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- will partition among various environmental compartments, including air, water, soil, sediment, and biota. nih.govmaxwellsci.comwikipedia.org The core concept of these models is fugacity, a thermodynamic property representing a chemical's "escaping tendency" from a particular phase. envchemgroup.comsetac.org

| Property | Symbol | Description | Typical Estimated Value Range |

|---|---|---|---|

| Octanol-Water Partition Coefficient | log Kow | Indicates tendency to partition into organic matter (lipids) versus water. Governs bioaccumulation. | 6.5 - 7.5 |

| Vapor Pressure | Pvap | Indicates the volatility of the chemical. Influences air-surface exchange. | 10-5 - 10-7 Pa |

| Water Solubility | Sw | The maximum amount of the chemical that can dissolve in water. | 0.1 - 5.0 µg/L |

| Henry's Law Constant | KH | Ratio of the chemical's concentration in air to its concentration in water at equilibrium. | 1 - 20 Pa·m3/mol |

Quantitative Structure-Activity Relationships (QSARs) for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. For complex and persistent organic pollutants (POPs) like 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, for which extensive experimental data may be lacking, QSARs provide a valuable method for predicting environmental behavior and prioritizing substances for further investigation. These models are integral to regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) for assessing the persistence, bioaccumulation, and toxicity (PBT) of chemicals.

The predictive power of QSAR models is based on the principle that the properties of a chemical are a function of its molecular structure. By analyzing a dataset of compounds with known properties, mathematical relationships can be established between these properties and various molecular descriptors. These descriptors are numerical representations of the chemical structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For polybrominated biphenyls (PBBs), key descriptors often include the number and position of bromine atoms, molecular weight, octanol-water partition coefficient (log K_ow), and various electronic properties.

The environmental behavior of 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- can be assessed using QSAR models that predict several key endpoints:

Persistence: This refers to the length of time a chemical remains in the environment. QSAR models can estimate the half-life of a compound in different environmental compartments such as water, soil, and sediment by predicting its susceptibility to degradation processes like photolysis and microbial breakdown. For PBBs, photolysis is a significant degradation pathway, leading to the formation of less brominated biphenyls. The rate of degradation is influenced by the number and position of bromine atoms.

Bioaccumulation: This is the process by which a chemical concentrates in an organism's tissues to a level higher than in the surrounding environment. The bioconcentration factor (BCF) is a common measure of bioaccumulation potential. QSAR models for bioaccumulation often use log K_ow as a primary descriptor, as it indicates the chemical's hydrophobicity and tendency to partition into fatty tissues. Higher brominated biphenyls generally exhibit strong adsorption to soil and have low water solubility, which can limit their bioavailability for uptake by some organisms.

Toxicity: QSAR models can also predict the potential toxicity of a chemical to various organisms. These models correlate structural features with toxicological endpoints such as carcinogenicity, developmental toxicity, and endocrine disruption. For PBBs, toxicity can be related to their ability to bind to receptors like the aryl hydrocarbon (Ah) receptor.

While specific, validated QSAR models for 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- are not widely published, general models for PBBs and other halogenated aromatic compounds can provide estimations of its environmental properties. The following table presents a set of illustrative predicted environmental properties for a pentabromobiphenyl congener based on typical QSAR model outputs for compounds of this class.

| Environmental Property | Predicted Value | QSAR Model Type | Key Molecular Descriptors |

|---|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | 6.5 - 7.5 | Regression-based | Molecular weight, Number of bromine atoms, Surface area |

| BCF (Bioconcentration Factor) | 10,000 - 50,000 L/kg | Regression-based | Log K_ow, Molecular size |

| Atmospheric Half-Life (Photolysis) | 10 - 50 days | Classification/Regression | Bond dissociation energies, Electronic properties |

| Soil Adsorption Coefficient (K_oc) | 10^5 - 10^6 L/kg | Regression-based | Log K_ow, Water solubility |

| Water Solubility | 0.1 - 1.0 µg/L | Regression-based | Molecular surface area, Log K_ow |

It is important to note that the accuracy of QSAR predictions is dependent on the quality and applicability domain of the model used. For highly brominated compounds like 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, there can be increased uncertainty in QSAR predictions due to their limited water solubility and the challenges in obtaining reliable experimental data for model development and validation. Therefore, QSAR results for such compounds are often used for screening and prioritization purposes, with further experimental verification recommended for definitive risk assessment.

Ecotoxicological Research Paradigms and Assessments for Polybrominated Biphenyls

Defining Ecotoxicological Scope in the Context of Brominated Biphenyls

Polybrominated biphenyls are a class of synthetic brominated hydrocarbons that were historically used as flame retardants in plastics and other materials. cdc.gov As additives, they are not chemically bound to the polymer matrix and can leach into the environment. cdc.gov The ecotoxicological scope of PBBs is defined by their widespread environmental contamination, persistence, bioaccumulation, and toxicity. A major incident in Michigan in 1973, where PBBs were accidentally mixed into livestock feed, highlighted the potential for extensive environmental and biological contamination. umich.edu This event led to long-term studies on the health effects in both human and animal populations. umich.educdc.gov

PBBs are hydrophobic and lipophilic, leading to their strong adsorption to soil and sediments and their accumulation in the fatty tissues of organisms. michigan.gov This results in biomagnification through the food web. cdc.gov The environmental fate and transport of PBBs are influenced by the degree of bromination; lower brominated congeners are more mobile and water-soluble, while higher brominated congeners are more persistent and tend to bind to particulate matter. cdc.gov The 209 possible PBB congeners exhibit a range of physical and chemical properties, leading to differential partitioning and transformation in the environment. cdc.govwikipedia.org

Population-Level Effects and Ecological Impacts of Brominated Biphenyl (B1667301) Exposure

The ecological impacts of PBBs are a consequence of their persistence and bioaccumulative properties. The Michigan PBB contamination incident provided significant insight into the population-level effects on domestic animals, with observed effects including weight loss, skin disorders, reproductive issues, and general toxicity in cattle and other livestock. researchgate.netnih.gov

In wildlife, PBBs have been detected in various species, indicating widespread environmental contamination. The accumulation of PBBs in higher trophic level organisms poses a significant risk. Potential population-level effects in wildlife could include reproductive impairment, developmental abnormalities, and immunosuppression, which could lead to declines in sensitive populations. nih.gov The transfer of PBBs from mothers to offspring through the placenta and breast milk has been documented, indicating a route for intergenerational exposure and potential developmental effects in exposed young. nih.govresearchgate.net

Biomarkers of Exposure and Effect in Environmental Organisms

Biomarkers are crucial tools for assessing the exposure of environmental organisms to PBBs and the potential for adverse effects. Serum and adipose tissue levels of PBBs are commonly used as biomarkers of exposure in both humans and wildlife. nih.gov However, the correlation between tissue levels and specific health effects can be inconsistent. michigan.gov

More recent research has focused on identifying biomarkers of effect, which can indicate a biological response to PBB exposure. These can include changes in the expression of certain genes, such as those involved in the Ah receptor pathway (e.g., CYP1A1), and alterations in the levels of hormones, such as thyroid hormones. cdc.gov Genotoxic biomarkers, which measure DNA damage, can also serve as early warning indicators of potential long-term effects like cancer. researchgate.net Epigenetic modifications, such as changes in DNA methylation patterns, are also being explored as sensitive biomarkers of PBB exposure and potential health risks. nih.gov

Structure-Activity Relationships in Ecotoxicological Endpoints of Brominated Biphenyls

The toxicity of individual PBB congeners is highly dependent on their chemical structure, specifically the number and position of the bromine atoms on the biphenyl rings. cdc.gov This relationship between structure and activity is a key paradigm in understanding the ecotoxicology of PBBs.

The planarity of the PBB molecule is a critical determinant of its "dioxin-like" toxicity. Congeners with no or only one bromine atom in the ortho positions (positions 2, 2', 6, and 6') can adopt a coplanar or near-planar configuration, which allows for high-affinity binding to the Ah receptor. cdc.gov 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- (PBB-123) is a mono-ortho-substituted pentabromobiphenyl. This structure suggests that it may be able to adopt a somewhat planar conformation, potentially allowing it to interact with the Ah receptor and exhibit some "dioxin-like" toxicity, although likely less potent than non-ortho substituted congeners.

The degree of bromination also influences the persistence and bioaccumulation potential of PBBs. Generally, higher brominated congeners are more lipophilic and persistent. cdc.gov As a pentabrominated biphenyl, PBB-123 would be expected to be persistent and bioaccumulative. Quantitative structure-activity relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure, which can be valuable for assessing the risks of less-studied congeners like PBB-123. nih.gov

| Structural Feature | Influence on Ecotoxicological Endpoint | Relevance to 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- (PBB-123) |

|---|---|---|

| Number of Bromine Atoms | Affects lipophilicity, persistence, and bioaccumulation potential. | As a pentabrominated congener, it is expected to be persistent and bioaccumulative. |

| Ortho-Substitution | Determines the planarity of the molecule and its ability to bind to the Ah receptor. Non-ortho and mono-ortho congeners can be more "dioxin-like". | PBB-123 is a mono-ortho substituted congener, suggesting potential for Ah receptor binding and "dioxin-like" toxicity. |

| Substitution Pattern | Influences metabolic pathways and the formation of potentially toxic metabolites. | The specific arrangement of bromine atoms in PBB-123 will dictate its metabolic fate and toxicological profile. |

Remediation and Control Strategies for Environmental Contamination

Given the persistence of PBBs in the environment, effective remediation and control strategies are necessary to mitigate their long-term risks. Remediation approaches for PBB-contaminated soil and sediment are often adapted from those used for the structurally similar polychlorinated biphenyls (PCBs). frontiersin.org

Common remediation techniques include:

Excavation and Disposal: The physical removal of contaminated soil and sediment for disposal in secure landfills or for incineration. frontiersin.org

Bioremediation: The use of microorganisms to break down PBBs into less toxic compounds. This can be enhanced through biostimulation (adding nutrients to encourage native microbial populations) or bioaugmentation (introducing specific PBB-degrading microbes). frontiersin.org

Phytoremediation: The use of plants to remove, contain, or degrade PBBs from soil and water. frontiersin.org

Adsorption: The use of materials like activated carbon to bind PBBs and reduce their bioavailability in soil and sediment. frontiersin.org

Advanced Treatment Technologies for Contaminated Media

For the treatment of PBB-contaminated water and for the destruction of PBBs in excavated soil and sediment, several advanced treatment technologies are being explored. Advanced Oxidation Processes (AOPs) are a promising set of technologies that involve the in-situ generation of highly reactive hydroxyl radicals to oxidize and mineralize organic contaminants like PBBs into less harmful substances such as carbon dioxide, water, and mineral acids. wikipedia.org

Examples of AOPs and other advanced technologies include:

Ozonation: The use of ozone, often in combination with ultraviolet (UV) light or hydrogen peroxide, to generate hydroxyl radicals. wikipedia.orgnih.gov

Fenton and Photo-Fenton Processes: The use of iron salts and hydrogen peroxide (Fenton) or with the addition of UV light (Photo-Fenton) to produce hydroxyl radicals. wikipedia.org

Photocatalysis: The use of a semiconductor catalyst, such as titanium dioxide (TiO2), and UV light to generate oxidizing species. wikipedia.org

Supercritical Water Oxidation: A process that uses water above its critical temperature and pressure to oxidize organic waste. frontiersin.org

Reductive Dehalogenation: The use of nanoscale zero-valent iron or bimetallic systems to remove bromine atoms from the biphenyl structure. frontiersin.org

These advanced technologies offer the potential for the complete destruction of PBBs, thereby providing a more permanent solution to environmental contamination compared to disposal methods.

| Remediation Technology | Description | Applicable Media |

|---|---|---|

| Bioremediation | Utilizes microorganisms to degrade contaminants. | Soil, Sediment, Water |

| Phytoremediation | Employs plants to remove or degrade pollutants. | Soil, Water |

| Activated Carbon Adsorption | Binds contaminants to reduce bioavailability. | Soil, Sediment, Water |

| Advanced Oxidation Processes (AOPs) | Uses highly reactive radicals to destroy organic pollutants. | Water, Sludge |

| Reductive Dehalogenation | Chemically removes halogen atoms from the contaminant molecule. | Soil, Sediment, Water |

Risk Management Frameworks in Ecotoxicological Context

The management of risks associated with polybrominated biphenyls (PBBs), including 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-, in an ecotoxicological context is guided by structured frameworks established by national and international bodies. These frameworks are designed to systematically identify, assess, and mitigate the environmental harm posed by such persistent and toxic substances.

Ecotoxicological research paradigms for PBBs provide the scientific foundation for these risk management frameworks. These paradigms involve a multi-faceted approach to understanding the fate and effects of these compounds in the environment. Key research areas include investigating their environmental transformation pathways, such as photodegradation, microbial degradation, and combustion, which can lead to the formation of other toxic byproducts like polybrominated dibenzofurans (PBDFs). nih.govnih.gov Assessments often utilize predictive models, such as the Toxicokinetics (TOPKAT) model and three-dimensional quantitative structure-activity relationship (3D-QSAR) models, to evaluate a range of toxic endpoints. nih.govmdpi.com These endpoints include carcinogenicity, mutagenicity, developmental toxicity, and aquatic toxicity. mdpi.com

Research has shown that PBBs and their transformation products can pose high toxicity risks to organisms. mdpi.com For instance, ecotoxicological hazard classifications based on LC50 (lethal concentration for 50% of a test population) and EC50 (effective concentration for 50% of a test population) values are used to categorize the risk to aquatic life. nih.gov

Interactive Table: Ecotoxicological Hazard Classification

| Toxicity Level | LC50 / EC50 Value |

| Very High Toxicity | ≤ 1 mg/L |

| High Toxicity | 1–10 mg/L |

| Medium Toxicity | 10–100 mg/L |

| Low Toxicity | > 100 mg/L |

| This table outlines the hazard rating system used to classify the toxicity of substances like PBBs to aquatic organisms. nih.gov |

The findings from these research paradigms feed directly into risk management frameworks, which are essential for making informed regulatory decisions. ramboll.com These frameworks generally encompass a sequence of steps: risk assessment, risk management, and risk communication.

A central component of these frameworks is the risk assessment paradigm, which involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. ramboll.comaltex.org For PBBs, this process considers their persistence in the environment, potential for bioaccumulation in food chains, and the broad spectrum of toxicological effects observed in laboratory studies. nih.gov In rodents, PBBs have been shown to be teratogenic, immunosuppressive, and potentially carcinogenic. nih.gov